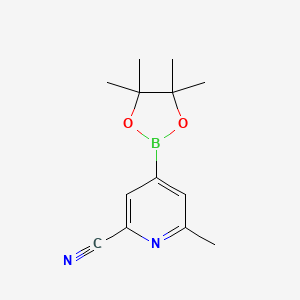

6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile

Description

6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile (CAS: Not explicitly listed; referenced in ) is a boron-containing heterocyclic compound featuring a pyridine backbone substituted with a methyl group at position 6, a cyano group at position 2, and a pinacol boronate ester at position 2. This structure renders it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials chemistry for biaryl bond formation . Its molecular formula is C₁₆H₂₀BNO₂, with a molecular weight of 269.15 g/mol (inferred from analogous compounds in ).

Properties

IUPAC Name |

6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O2/c1-9-6-10(7-11(8-15)16-9)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVOSNAOGTZJRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of 6-methylpicolinonitrile with a boronic acid derivative under specific conditions, such as the use of palladium catalysts and appropriate ligands.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using continuous flow reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Types of Reactions:

Cross-Coupling Reactions: This compound is frequently used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative to form biaryl compounds.

Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used in cross-coupling reactions.

Ligands: Various phosphine ligands are used to stabilize the palladium catalyst.

Solvents: Organic solvents such as toluene or DMF are typically used.

Major Products Formed:

Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

Carboxylic Acids: Formed through oxidation reactions.

Amines: Resulting from reduction reactions.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions. It is also used in the synthesis of pharmaceuticals and agrochemicals.

Biology: It has applications in the study of biological systems, particularly in the development of probes and sensors for biological imaging.

Medicine: The compound is used in the synthesis of drug candidates, particularly those targeting cancer and other diseases.

Industry: It is used in the production of materials with specific properties, such as polymers and advanced materials.

Mechanism of Action

The compound exerts its effects through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a palladium-boronic acid complex, which then undergoes transmetalation with an organohalide to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Research Findings and Case Studies

- Case Study 1 : In a 2020 study (), the cyclohexene analog was synthesized via a protocol involving Pd-catalyzed coupling, achieving >90% yield under optimized conditions. This highlights the adaptability of boronate esters in complex heterocyclic systems.

- Case Study 2 : A 2018 report () demonstrated that the difluoromethyl analog exhibited 30% higher reactivity in couplings with aryl chlorides compared to the target compound, attributed to enhanced electrophilicity from fluorine .

Biological Activity

The biological activity of 6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile is primarily attributed to its ability to interact with biological targets through various mechanisms:

- Enzyme Inhibition : The presence of the dioxaborolane group can facilitate interactions with enzyme active sites, potentially inhibiting enzymes involved in metabolic pathways.

- Receptor Modulation : This compound may act as a modulator for specific receptors, impacting signaling pathways crucial for cellular functions.

Pharmacological Studies

Research has indicated that compounds with similar structures exhibit a range of pharmacological activities. For instance:

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : Compounds featuring dioxaborolane structures have been evaluated for their antibacterial and antifungal activities.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, a series of dioxaborolane derivatives were synthesized and screened for anticancer properties. The results demonstrated that certain modifications to the picolinonitrile backbone significantly enhanced cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) compared to their parent compounds. The mechanism was linked to the induction of reactive oxygen species (ROS) and subsequent apoptosis .

Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial activity of similar dioxaborolane derivatives. The study found that these compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing efficacy comparable to established antibiotics .

Table 1: Comparison of Biological Activities

| Compound Name | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | Structure A | 10 | Anticancer |

| Compound B | Structure B | 15 | Antimicrobial |

| This compound | TBD | TBD | TBD |

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Molecular Weight | 269.10 g/mol |

| Solubility | Soluble in DMSO |

| Half-Life | TBD |

| Bioavailability | TBD |

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile, and how is regioselectivity controlled?

- Methodology :

- Step 1 : Use Suzuki-Miyaura coupling precursors, such as halogenated picolinonitrile derivatives (e.g., 6-methyl-4-bromopicolinonitrile), with pinacol borane under palladium catalysis. Optimize ligand choice (e.g., SPhos or XPhos) to enhance regioselectivity .

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the boronic ester product. Confirm purity using TLC and HPLC.

- Regioselectivity Control : Steric and electronic effects of the methyl and nitrile groups on the pyridine ring direct boronation to the 4-position. Computational modeling (DFT) can predict reactivity trends .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : Use B NMR to confirm boronic ester formation (δ ~30 ppm) and C NMR to verify nitrile functionality (δ ~115 ppm). H NMR resolves methyl group splitting patterns .

- X-ray Crystallography : Employ SHELXL or OLEX2 for structure refinement. High-resolution data (e.g., Cu-Kα radiation) resolves bond lengths (B–O ≈ 1.36 Å) and dihedral angles between the pyridine and borolan rings .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 286.15) .

Advanced Research Questions

Q. How can this compound be optimized for palladium-catalyzed cross-coupling reactions under electron-deficient or sterically hindered conditions?

- Strategies :

- Catalyst Screening : Test Pd(OAc) with bulky ligands (e.g., DavePhos) to mitigate steric hindrance from the methyl group.

- Solvent Effects : Use toluene/DMF mixtures to stabilize boronate intermediates.

- Kinetic Monitoring : Track reaction progress via in situ F NMR (if fluorinated substrates are used).

- Side Reactions : Address protodeboronation by adding CsCO to neutralize acidic byproducts .

Q. What crystallographic challenges arise when analyzing derivatives of this compound, and how are they resolved?

- Challenges :

- Disorder in Borolan Rings : Common due to rotational flexibility.

- Twinned Crystals : Likely in derivatives with bulky substituents.

- Solutions :

- Use SHELXL’s TWIN command to model twinning.

- Apply restraints to B–O bond distances during refinement.

- Collect data at low temperature (100 K) to reduce thermal motion artifacts .

Q. How do electronic effects of the nitrile group influence the compound’s reactivity in multi-component reactions?

- Mechanistic Insights :

- The electron-withdrawing nitrile group activates the pyridine ring for nucleophilic substitution.

- In Biginelli reactions, it facilitates condensation with aldehydes and thiourea, forming tetrahydropyrimidine derivatives.

- IR spectroscopy (C≡N stretch at ~2230 cm) monitors reaction progress .

Q. What analytical workflows resolve contradictions between computational predictions and experimental data for boronate intermediates?

- Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.